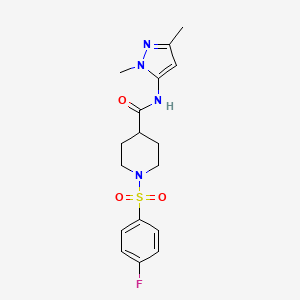

N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide

Description

This compound is a piperidine-4-carboxamide derivative featuring a 1,3-dimethylpyrazole moiety and a 4-fluorobenzenesulfonyl group. Its molecular formula is C₁₇H₂₀FN₅O₃S, with a molecular weight of 393.44 g/mol (inferred from structural analogs in and ).

Properties

IUPAC Name |

N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN4O3S/c1-12-11-16(21(2)20-12)19-17(23)13-7-9-22(10-8-13)26(24,25)15-5-3-14(18)4-6-15/h3-6,11,13H,7-10H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFMMDVLDJBVQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and metabolic disorders. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₈FN₃O₃S

- Molecular Weight : 373.42 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 1-(4-fluorobenzenesulfonyl)piperidine with 1,3-dimethyl-1H-pyrazole under controlled conditions. The process is characterized by the formation of a carboxamide linkage, which is crucial for its biological activity.

This compound exhibits various biological activities:

- Anticancer Activity : Recent studies have shown that compounds with similar structures can inhibit mTORC1 activity, leading to reduced cell proliferation in cancer cell lines such as MIA PaCa-2. This inhibition is associated with increased autophagy and disruption of autophagic flux, suggesting a novel mechanism of action for anticancer agents .

- Metabolic Stability : The compound demonstrates good metabolic stability, which is essential for maintaining therapeutic levels in vivo. It has been noted that structural modifications can enhance the pharmacokinetic properties of pyrazole derivatives .

Case Studies and Research Findings

Toxicity and Safety Profile

While specific toxicity data for this compound is limited, related compounds have been evaluated for safety. It is crucial to conduct thorough toxicological assessments to ensure safe application in clinical settings.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Compound A : 1-[(5-Chlorothiophen-2-yl)sulfonyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)piperidine-4-carboxamide (CAS 1020454-31-2)

- Molecular Formula : C₁₅H₁₉ClN₄O₃S₂

- Key Differences: Replaces the 4-fluorobenzenesulfonyl group with a 5-chlorothiophene sulfonyl moiety. The chlorine atom increases lipophilicity (clogP ~2.8 vs. Thiophene’s aromaticity may alter π-π stacking interactions compared to the fluorobenzene ring .

Compound B : N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenecarboxamide (CAS 956723-30-1)

Functional Group Modifications

Compound C : 1-((1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylic Acid (CAS 956935-30-1)

- Molecular Formula : C₁₂H₁₅F₂N₃O₄S

- Key Differences :

Compound D : 4-[(1,3-Dimethyl-1H-pyrazol-5-yl)sulfamoyl]benzene-1-carbothioamide (CAS 496953-26-5)

Pharmacokinetic and Physicochemical Properties

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight | 393.44 g/mol | 402.92 g/mol | 272.26 g/mol | 335.33 g/mol |

| logP (Predicted) | 2.5 | 2.8 | 1.9 | 1.7 |

| Hydrogen Bond Donors | 2 | 2 | 1 | 3 |

| Polar Surface Area | 95 Ų | 105 Ų | 65 Ų | 110 Ų |

- Key Insights: The target compound’s balanced logP and polar surface area suggest favorable oral bioavailability compared to Compound C (high polarity) and Compound A (higher lipophilicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.